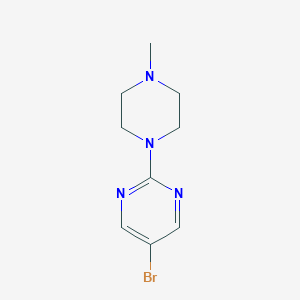

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYPBGVWKANVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399630 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141302-36-5 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A Technical Guide

CAS Number: 141302-36-5

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthetic approach, and discusses its potential, though currently unpublished, role in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 141302-36-5 | Echemi[1] |

| Molecular Formula | C9H13BrN4 | Echemi[1] |

| Molecular Weight | 257.13 g/mol | Echemi[1] |

| Exact Mass | 256.03200 Da | Echemi[1] |

| Appearance | Solid | SynQuest Labs |

| Density (Predicted) | 1.466 ± 0.06 g/cm³ | Echemi[1] |

| Boiling Point (Predicted) | 363.7 ± 52.0 °C | Echemi[1] |

| Flash Point (Predicted) | 173.8 °C | Echemi[1] |

| Refractive Index (Predicted) | 1.582 | Echemi[1] |

| Polar Surface Area (PSA) | 32.3 Ų | Echemi[1] |

| XLogP3 | 0.99380 | Echemi[1] |

Synthesis and Experimental Protocols

General Synthetic Protocol:

A plausible synthetic route involves the reaction of a 2-halopyrimidine with N-methylpiperazine. A more general one-step reaction has been patented for the synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and an appropriate amidine compound.[1]

Conceptual Experimental Workflow:

References

An In-Depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This molecule is of interest to medicinal chemists and drug discovery professionals due to its structural motifs, which are common in biologically active agents.

Core Physicochemical and Structural Data

This compound is a substituted pyrimidine containing a bromine atom at the 5-position and a 4-methylpiperazine moiety at the 2-position. These features make it a versatile building block in medicinal chemistry. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BrN₄ | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Exact Mass | 256.03200 g/mol | [1] |

| CAS Number | 141302-36-5 | [1][2] |

| Polar Surface Area (PSA) | 32.3 Ų | [1] |

| XLogP3 | 0.99380 | [1] |

| Predicted Density | 1.466 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 363.7 ± 52.0 °C | [1] |

| Predicted Flash Point | 173.8 °C | [1] |

Synthesis and Experimental Protocols

A plausible and efficient one-step synthesis for 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[3] This method is advantageous due to its simplicity, safety, and reduced cost, making it suitable for industrial-scale production.[3]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[3]

Materials:

-

2-Bromomalonaldehyde

-

N-methylpiperazine-1-carboximidamide hydrochloride (or related amidine salt)

-

Protic solvent (e.g., acetic acid)

-

Base (e.g., sodium hydroxide for workup)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

A solution of 2-bromomalonaldehyde is prepared in a protic acid solvent, such as acetic acid.

-

The solution is heated to a temperature between 60-90°C.

-

A solution of the corresponding amidine compound (in this case, N-methylpiperazine-1-carboximidamide) in the same solvent is added dropwise to the heated 2-bromomalonaldehyde solution over a period of 20-40 minutes.

-

After the addition is complete, the reaction temperature is raised to 70-105°C.

-

The reaction is monitored for completion (e.g., by TLC or HPLC), which typically takes 4-10 hours.

-

Upon completion, the reaction mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the crude product.

-

The collected solid is then subjected to a dissolution-extraction workup. This involves dissolving the solid in a mixture of dichloromethane and an aqueous sodium hydroxide solution.

-

The organic layer is collected, washed, dried, and concentrated under reduced pressure to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Compounds with similar 2,4-diaminopyrimidine and pyrimidine-piperazine structures have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival. These include Aurora kinases, which are crucial for cell cycle regulation, and kinases in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.

For instance, derivatives of pyrimidines linked to a piperazine moiety have been explored as inhibitors of Aurora A kinase to reduce the levels of MYC oncoproteins in cancer cells.[5] Furthermore, the pyrimidine-5-carbonitrile scaffold, which shares the core pyrimidine ring, has been used to develop potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT axis.

Given these precedents, it is plausible that this compound could serve as a scaffold or an intermediate for the synthesis of inhibitors targeting cancer-related signaling pathways. The diagram below illustrates a representative signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 141302-36-5 [m.chemicalbook.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This compound is a heterocyclic molecule belonging to the pyrimidine class, which is a foundational scaffold in numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic placement of a bromine atom and a methylpiperazine group makes it a valuable intermediate for creating diverse molecular architectures in drug discovery.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 141302-36-5 | [2][3] |

| Molecular Formula | C₉H₁₃BrN₄ | [4][3] |

| Molecular Weight | 257.13 g/mol | [4] |

| Exact Mass | 256.03200 u | [4] |

| IUPAC Name | This compound | [3] |

| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 363.7 ± 52.0 °C | [4] |

| Flash Point (Predicted) | 173.8 °C | [4] |

| Refractive Index (Predicted) | 1.582 | [4] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | [4] |

| logP (Predicted) | 0.99380 | [4] |

| Identifier | Value | Source |

| InChI | InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-11-2-3-12-8(9)10/h2-3H,4-7H2,1H3 | |

| InChIKey | PRYPBGVWKANVLV-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=N2)Br | [3] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves nucleophilic aromatic substitution (SNAr) reactions or condensation reactions. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for analogous compounds.

A common strategy involves the reaction of a di-halopyrimidine with an appropriate amine.[5][6] For this target molecule, a likely precursor would be 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine, which would then be reacted with 1-methylpiperazine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup : To a solution of a suitable di-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) (1.0 eq) in a polar aprotic solvent such as isopropanol, butanol, or dioxane, add 1-methylpiperazine (1.1-1.5 eq).

-

Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the mixture to act as a scavenger for the generated acid (e.g., HCl).

-

Reaction Conditions : Heat the reaction mixture, typically between 80 °C and 120 °C, and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any inorganic salts. The solvent is typically removed under reduced pressure. The resulting crude product is then purified. This can be achieved by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing with water and brine. Further purification is often accomplished via column chromatography on silica gel to yield the final, pure product.

Caption: Generalized workflow for the synthesis of the title compound.

Biological Context and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many drugs used in oncology, infectious diseases, and beyond.[5][6] Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and their synthesis is a critical process for cell proliferation.[7][8]

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a pyrimidine core that serves as a hinge-binding motif, anchoring the small molecule into the ATP-binding pocket of the target kinase. The bromine atom at the 5-position of this compound provides a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of various aryl or heteroaryl groups.[9] This functionalization is a key strategy for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors. Derivatives of pyrimidines have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6][9]

Relevance to Nucleotide Metabolism

Cancer cells, due to their high proliferation rate, exhibit an increased demand for nucleotides. This reliance makes the de novo pyrimidine synthesis pathway a potential target for anticancer therapies.[7] This multi-step pathway synthesizes the pyrimidine ring from basic precursors like glutamine and aspartate. Key signaling pathways, such as the PI3K-Akt-mTORC1 pathway, are known to regulate and promote pyrimidine synthesis to support cell growth.[7] While this compound is a synthetic molecule, its pyrimidine core places it within the chemical space of compounds that could potentially interact with enzymes in this pathway or serve as a starting point for the design of such inhibitors.

Caption: Simplified overview of the de novo pyrimidine synthesis pathway.

References

- 1. 5-bromo-2-(piperazin-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 141302-36-5 [m.chemicalbook.com]

- 3. This compound|CAS 141302-36-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. echemi.com [echemi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]

- 8. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine as a Core Starting Material for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, a key building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a putative synthesis protocol, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Compound Properties

This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its chemical structure, featuring a pyrimidine ring, a bromine atom, and a methylpiperazine moiety, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

| Property | Value | Reference |

| CAS Number | 141302-36-5 | [1] |

| Molecular Formula | C₉H₁₃BrN₄ | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | Solid (form) | [2] |

| Boiling Point (Predicted) | 363.7 ± 52.0 °C | [1] |

| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 173.8 °C | [1] |

| XLogP3 | 0.99380 | [1] |

| PSA | 32.3 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible method involves the reaction of a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine, with 1-methylpiperazine. The greater reactivity of the halogen at the C2 position of the pyrimidine ring facilitates selective substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,5-Dibromopyrimidine

-

1-Methylpiperazine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 equivalent) and the anhydrous polar aprotic solvent.

-

Add the base (2.0-3.0 equivalents) to the solution.

-

To this stirred mixture, add 1-methylpiperazine (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

It is important to note that optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best yield and purity.

Spectral Data (Predicted and Representative)

Characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectral data based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (two singlets or doublets in the aromatic region), the piperazine ring protons (two multiplets or broad singlets), and the methyl group protons (a singlet). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the piperazine ring, and the methyl group. The carbon attached to the bromine will show a characteristic chemical shift. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-N stretching of the piperazine moiety. A peak corresponding to the C-Br bond may also be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methylpiperazine side chain. |

Applications in Drug Discovery: A Starting Material for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The bromine atom at the 5-position serves as a versatile handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The 2-(4-methylpiperazin-1-yl) group often contributes to the solubility and pharmacokinetic properties of the final drug candidate and can interact with the solvent-exposed region of the kinase active site.

Synthesis of Kinase Inhibitors: A General Workflow

The synthesis of kinase inhibitors from this compound typically involves a cross-coupling reaction to introduce a larger aromatic or heteroaromatic moiety at the C5 position.

References

The Strategic Role of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. This technical guide delves into the pivotal role of the heterocyclic compound, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, as a cornerstone intermediate in medicinal chemistry. This document provides an in-depth analysis of its synthesis, chemical properties, and its significant application in the generation of potent kinase inhibitors for oncological and immunological indications. This guide is intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a key 2,5-disubstituted pyrimidine that serves as a versatile building block in synthetic medicinal chemistry. Its structure, featuring a reactive bromine atom at the 5-position and a 4-methylpiperazin-1-yl moiety at the 2-position, offers a unique combination of properties for the construction of complex, biologically active molecules. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The 4-methylpiperazine group often imparts favorable pharmacokinetic properties to the final drug molecule, including improved solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 141302-36-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃BrN₄ | Echemi |

| Molecular Weight | 257.13 g/mol | Echemi |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Boiling Point | 363.7±52.0 °C (Predicted) | Echemi |

| Density | 1.466±0.06 g/cm³ (Predicted) | Echemi |

| XLogP3 | 0.99380 | Echemi |

Synthetic Pathways and Methodologies

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine compound. This approach is advantageous due to its operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.

General Experimental Protocol for the Synthesis of 5-Bromo-2-substituted Pyrimidines

This protocol is adapted from a patented method for the one-step synthesis of 5-bromo-2-substituted pyrimidines.

Objective: To synthesize a 5-bromo-2-substituted pyrimidine via the condensation of 2-bromomalonaldehyde and an amidine hydrochloride.

Materials:

-

2-Bromomalonaldehyde

-

Amidine hydrochloride (e.g., acetamidine hydrochloride for the synthesis of 5-bromo-2-methylpyrimidine)

-

Glacial acetic acid

-

3A Molecular sieves

Procedure:

-

To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add 3A molecular sieves.

-

Heat the mixture to 80°C.

-

Slowly add a solution of the corresponding amidine hydrochloride (1.0 eq) in acetic acid to the reaction mixture over 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 80°C until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

-

The filtrate is then concentrated under reduced pressure.

-

The residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 5-bromo-2-substituted pyrimidine.

Note: For the synthesis of this compound, the corresponding N-methylpiperazine-carboxamidine would be used as the amidine component.

Application in Kinase Inhibitor Drug Discovery

The 2,5-disubstituted pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The strategic placement of substituents at the 2- and 5-positions allows for specific interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This compound serves as a crucial starting material for the synthesis of a wide array of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based compounds have been extensively explored as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based inhibitors.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis. Aberrant JAK/STAT signaling is associated with various cancers and autoimmune diseases.

Caption: Inhibition of the JAK/STAT signaling pathway by pyrimidine-based JAK inhibitors.

Quantitative Biological Activity of 2,5-Disubstituted Pyrimidine Derivatives

The versatility of the 5-bromo-2-(substituted)pyrimidine scaffold has led to the development of numerous potent kinase inhibitors. The following tables summarize the in vitro biological activity of representative compounds from the literature that share this core structure.

Table 2: In Vitro Antiproliferative Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dasatinib Analog 5c | K562 (Chronic Myeloid Leukemia) | 0.012 | --INVALID-LINK-- |

| Dasatinib Analog 5e | K562 (Chronic Myeloid Leukemia) | 0.015 | --INVALID-LINK-- |

| Aurora Kinase Inhibitor 12a | HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | --INVALID-LINK-- |

| Aurora Kinase Inhibitor 12a | A549 (Lung Carcinoma) | 12.05 ± 0.45 | --INVALID-LINK-- |

| PIM-1 Kinase Inhibitor 10f | PC-3 (Prostate Cancer) | 0.016 | --INVALID-LINK-- |

Table 3: In Vitro Kinase Inhibitory Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Dasatinib Analog 5c | Bcr-Abl | 0.21 | --INVALID-LINK-- |

| Dasatinib Analog 5e | Bcr-Abl | 0.25 | --INVALID-LINK-- |

| Aurora Kinase Inhibitor 12a | Aurora A | 309 | --INVALID-LINK-- |

| Aurora Kinase Inhibitor 12a | Aurora B | 293 | --INVALID-LINK-- |

| PIM-1 Kinase Inhibitor 10f | PIM-1 | 17 | --INVALID-LINK-- |

Experimental Protocols for Biological Assays

MTT Assay for Cell Proliferation

Objective: To determine the cytotoxic effect of pyrimidine derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, HCT-116, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the inhibitory activity of pyrimidine derivatives against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Caption: General experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features facilitate the synthesis of a diverse range of biologically active compounds, particularly potent kinase inhibitors. The strategic utilization of this pyrimidine core has led to the discovery of numerous drug candidates with potential applications in the treatment of cancer and other diseases. This technical guide underscores the importance of this compound in modern drug discovery and provides a foundational resource for researchers in the field.

The Versatility of 5-Bromopyrimidine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and evaluation of 5-bromopyrimidine derivatives in medicinal chemistry and materials science, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold.

Introduction

The pyrimidine nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Among its many halogenated derivatives, 5-bromopyrimidine has emerged as a particularly valuable and versatile building block in modern chemical research.[3][4] Its strategic bromine substitution provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][5] This technical guide provides a comprehensive overview of the applications of 5-bromopyrimidine derivatives, with a focus on their role in the development of kinase inhibitors for cancer therapy and their emerging utility in materials science. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in these exciting fields.

Core Applications in Medicinal Chemistry

The structural resemblance of the pyrimidine core to the purine bases of ATP makes it a privileged scaffold for the design of enzyme inhibitors, particularly protein kinase inhibitors.[2][5] The introduction of a bromine atom at the 5-position allows for the systematic and targeted modification of the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[5]

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Consequently, they are a major class of targets for anticancer drug discovery. 5-Bromopyrimidine derivatives have been extensively utilized in the synthesis of potent inhibitors for various kinases implicated in tumorigenesis.[5][7]

Bcr-Abl Kinase Inhibitors: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[8] A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their cytotoxic activity against CML cell lines, with several compounds demonstrating potent Bcr/Abl kinase inhibitory activity.[7]

Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[5] 2,4-Diaminopyrimidine-based compounds, often synthesized from 5-bromopyrimidine precursors, have shown significant promise as Aurora kinase inhibitors.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The synthesis of EGFR inhibitors frequently involves the construction of a core scaffold derived from precursors like 5-bromouracil.[5]

The inhibitory activities of several pyrimidine derivatives against various cancer cell lines are summarized in the tables below.

Table 1: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against MCF-7 (Human Breast Cancer) Cell Line

| Compound/Derivative | IC50 (µM) |

| Pyrimidine N-glycoside 51 | 16.2[7] |

| Indolyl-pyrimidine hybrid 60 | 5.02[7] |

Table 2: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against HepG2 (Human Liver Cancer) Cell Line

| Compound/Derivative | IC50 (µM) |

| Pyrimidine-5-carbonitrile 10b | 3.56[7] |

| Pyrazolo[1,5-a]pyrimidine 24b | 70.3 µg/mL[7] |

| Pyrimidine pyrazoline-anthracene 50 | 5.34 µg/mL[7] |

| Thiazolyl–pyrimidine derivative 10b | 2.39 ± 0.75[7] |

| Cyanopyridone derivative 6b | 2.68[7] |

| Cyanopyridone derivative 5a | 2.71[7] |

Table 3: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against A549 (Human Lung Cancer) Cell Line

| Compound/Derivative | IC50 (µM) |

| Pyrimidine-tethered chalcone (B-4) | 20.49 ± 2.7[7] |

| Pyrimidine derivative 2d | Strong cytotoxicity at 50 µM[7] |

| Pyrimidine-5-carbonitrile 10b | 5.85[7] |

| Pyrrolo[2,3-d]pyrimidine 9e | 4.55[7] |

| Pyrimidine-bridged combretastatin 4 | 3.38[7] |

| Pyrimidine-bridged combretastatin 5 | 3.71[7] |

Signaling Pathways Targeted by 5-Bromopyrimidine Derivatives

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they modulate.

Caption: Bcr-Abl Signaling Pathway.

Caption: Aurora Kinase Signaling Pathway.

Experimental Protocols

The synthesis and evaluation of 5-bromopyrimidine derivatives involve a range of standard and specialized laboratory techniques. Detailed protocols for key experiments are provided below.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.[9][10]

Materials:

-

5-Bromopyrimidine (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)[10]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

-

Base (e.g., K₂CO₃, 2.0 equivalents)[10]

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)[9]

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[9][10]

-

Add the anhydrous solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[9]

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

Dilute the mixture with ethyl acetate and wash with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.[9]

Biological Evaluation: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)[7]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]

-

5-Bromopyrimidine derivatives (dissolved in DMSO)[7]

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][12]

-

96-well plates[7]

-

Microplate reader[7]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[7][12]

General Workflow for Drug Discovery

The journey from a starting material like 5-bromopyrimidine to a potential drug candidate follows a structured workflow.

Caption: General Drug Discovery Workflow.

Applications in Materials Science

Beyond its role in medicinal chemistry, 5-bromopyrimidine is a valuable building block for the synthesis of advanced materials with unique electronic and photophysical properties.[10]

Organic Light-Emitting Diodes (OLEDs)

The pyrimidine core can be incorporated into organic molecules designed for use in OLEDs. The electron-deficient nature of the pyrimidine ring can be exploited to create materials with desirable electron-transporting properties. The bromine atom on the 5-position provides a convenient point for modification to tune the electronic and photophysical properties of the final material, such as its emission color and efficiency.

Metal-Organic Frameworks (MOFs)

5-Bromopyrimidine derivatives can be functionalized to act as organic linkers in the construction of MOFs. These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, have applications in gas storage, separation, and catalysis. The pyrimidine nitrogen atoms and other functional groups introduced via the bromo-substituent can coordinate to metal centers, leading to the formation of porous frameworks with tailored properties.

Conclusion

5-Bromopyrimidine and its derivatives represent a highly versatile and valuable class of compounds for researchers in both medicinal chemistry and materials science. Their utility as a scaffold for the development of potent kinase inhibitors continues to drive innovation in cancer drug discovery. Furthermore, their emerging applications in the synthesis of functional organic materials highlight the broad potential of this heterocyclic building block. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for scientists and professionals, enabling them to explore and expand upon the diverse applications of 5-bromopyrimidine derivatives in their research endeavors. The continued investigation of this privileged scaffold is poised to yield further advancements in both human health and materials technology.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 141302-36-5). Due to the limited availability of published empirical data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its structural analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar pyrimidine and piperazine derivatives.[1][2][3][4][5][6][7]

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 8.40 | s | 2H | Pyrimidine C4-H, C6-H | The two protons on the pyrimidine ring are chemically equivalent and appear as a singlet. Bromine substitution at C5 deshields these protons, shifting them downfield. |

| ~ 3.85 | t | 4H | Piperazine C3'-H, C5'-H | Protons on the carbons adjacent to the pyrimidine ring. Expected to be a triplet due to coupling with the protons on C2' and C6'. |

| ~ 2.50 | t | 4H | Piperazine C2'-H, C6'-H | Protons on the carbons adjacent to the N-methyl group. Expected to be a triplet due to coupling with the protons on C3' and C5'. |

| ~ 2.35 | s | 3H | N-CH₃ | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 161.5 | Pyrimidine C2 | Carbon attached to the piperazine nitrogen. Its chemical shift is significantly influenced by the two adjacent nitrogen atoms. |

| ~ 158.0 | Pyrimidine C4, C6 | The two equivalent CH carbons of the pyrimidine ring. |

| ~ 107.0 | Pyrimidine C5 | Carbon bearing the bromine atom. The strong electronegativity of bromine causes a significant upfield shift compared to an unsubstituted carbon. |

| ~ 54.5 | Piperazine C2', C6' | Carbons adjacent to the N-methyl group. |

| ~ 46.0 | Piperazine C3', C5' | Carbons adjacent to the pyrimidine ring. |

| ~ 45.5 | N-CH₃ | The carbon of the N-methyl group. |

Predicted Mass Spectrometry (MS) Data

-

Ionization Mode: Electrospray (ESI+)

| m/z Value | Assignment | Notes |

| 257.04 / 259.04 | [M+H]⁺ | The molecular ion peak. The presence of bromine results in a characteristic M+2 isotope peak ([M+H]⁺ and [M+2+H]⁺) with a relative intensity ratio of approximately 1:1, a key diagnostic feature for bromine-containing compounds.[8] |

| 186.97 | [M-C₄H₉N]⁺ | A likely fragment resulting from the cleavage of the piperazine ring, specifically the loss of a C₄H₉N fragment (methylpiperazine radical cation). The fragmentation patterns of pyrimidines can be complex.[9][10][11] |

| 99.10 | [C₅H₁₁N₂]⁺ | Fragment corresponding to the protonated 1-methylpiperazine moiety. |

Predicted Infrared (IR) Spectroscopy Data

-

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| ~ 3050-2800 | C-H stretch | Aromatic C-H stretches from the pyrimidine ring and aliphatic C-H stretches from the piperazine and methyl groups. |

| ~ 1600-1550 | C=N and C=C stretch (aromatic) | Characteristic stretching vibrations of the pyrimidine ring. These bands confirm the presence of the heterocyclic aromatic system.[12][13][14][15] |

| ~ 1450-1350 | C-H bend | Bending vibrations from the CH₂ and CH₃ groups of the piperazine moiety. |

| ~ 1300-1100 | C-N stretch | Stretching vibrations for the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyrimidine ring. |

| ~ 650-550 | C-Br stretch | The carbon-bromine bond stretch is expected in this region, providing evidence for the halogen substitution. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire data with a spectral width of approximately 16 ppm, centered around 6 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.[1]

-

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[16]

-

From the stock solution, prepare a dilute solution for analysis by taking 100 µL and diluting it to 1 mL with the same solvent, achieving a final concentration of approximately 100 µg/mL.[16]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[17]

-

-

Data Acquisition (ESI-MS):

-

Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound.

-

Acquire data over a mass range of m/z 50-500 to ensure detection of the molecular ion and expected fragments.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the [M+H]⁺ peak.

-

Confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak (a 1:1 ratio for the M and M+2 peaks).[8]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.[18]

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[19]

-

Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[19][20]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Analysis:

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. savemyexams.com [savemyexams.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. agilent.com [agilent.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry for the generation of novel drug candidates and for conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine with various aryl and heteroaryl boronic acids. This reaction enables the synthesis of 5-aryl-2-(4-methylpiperazin-1-yl)pyrimidines, which are valuable intermediates in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine derivative to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[3]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This substrate is a valuable building block in drug discovery, and its successful amination provides access to a diverse range of 5-amino-2-(4-methylpiperazin-1-yl)pyrimidine derivatives. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers to effectively perform and optimize this important transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine substrate to form a Pd(II) complex.[4]

-

Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4][5]

The selection of the palladium source, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction outcomes.[1]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for different amine coupling partners.

General Procedure for Amination with a Primary or Secondary Amine

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed reaction tube

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]

-

Under a positive pressure of the inert gas, add the base, followed by this compound.

-

Add the anhydrous, degassed solvent via syringe.

-

Finally, add the amine coupling partner via syringe. For solid amines, they can be added along with the base and substrate.

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and initial catalyst activation.

-

Heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath or heating mantle.[3]

-

Maintain the reaction at this temperature with vigorous stirring.

Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 5-amino-2-(4-methylpiperazin-1-yl)pyrimidine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various classes of amines. These are representative conditions and may require optimization.

| Parameter | Recommended Conditions |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) |

| Ligand | XPhos (2-4 mol%), RuPhos (2-4 mol%), BINAP (3-6 mol%) |

| Base | NaOtBu (1.5-2.0 equiv), K₃PO₄ (2.0-2.5 equiv), Cs₂CO₃ (2.0-2.5 equiv) |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

| Typical Reaction Parameters |

| Amine Type | Typical Ligand | Typical Base | Expected Yield |

| Primary Aliphatic | XPhos, RuPhos | NaOtBu, K₃PO₄ | Good to Excellent |

| Secondary Aliphatic | XPhos, RuPhos | NaOtBu | Good to Excellent |

| Aniline (Primary Aromatic) | XPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Moderate to Good |

| Secondary Aromatic | XPhos, RuPhos | NaOtBu, K₃PO₄ | Moderate to Good |

| Substrate Scope and Expected Yields |

Mandatory Visualizations

Experimental Workflow

A schematic of the experimental workflow.

Catalytic Cycle

The key steps of the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region. The strategic functionalization of the pyrimidine ring is a key approach in developing potent and selective kinase inhibitors for various therapeutic targets. 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a versatile synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities through cross-coupling reactions. The bromine atom at the 5-position is amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively. The 2-(4-methylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent elaboration into potent kinase inhibitors. It also includes quantitative data on the biological activity of representative inhibitors and visualizations of relevant signaling pathways.

Data Presentation: Biological Activity of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of exemplary kinase inhibitors synthesized using a 2-(4-methylpiperazin-1-yl)pyrimidine core.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for anti-proliferative assays) | GI50 (µM) |

| 1a | Aurora A | 309 | A549 (Lung Carcinoma) | 12.05 |

| Aurora B | 293 | HCT-116 (Colon Carcinoma) | 1.31 | |

| MCF-7 (Breast Carcinoma) | 20.53 | |||

| 7x | CDK4 | 3.87 | Multiple human tumor cell lines | 0.025 - 2 |

| PD-0332991 | CDK4 | 11 | - | - |

| CDK6 | 15 | - | - | |

| Compound 13 | Aurora A | <200 | High-MYC expressing SCLC cell lines | Potent |

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol describes the synthesis of the core intermediate from a commercially available starting material, 2-chloro-5-bromopyrimidine, via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloro-5-bromopyrimidine

-

1-Methylpiperazine

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Protocol 2: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the core intermediate with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., PdCl₂(dppf))

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture (1,4-dioxane and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Protocol 3: Synthesis of a Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the core intermediate with an aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Aniline derivative (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or other suitable palladium precursor

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable strong base (1.4 eq)

-

Anhydrous and degassed toluene or other suitable aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous toluene, this compound, the aniline derivative, and the sodium tert-butoxide under the inert atmosphere.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Stir the reaction vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for kinase inhibitors.

CDK4 Signaling Pathway in Cell Cycle Progression

Caption: Simplified CDK4 pathway in G1/S phase transition.

Aurora Kinase Signaling in Mitosis

Caption: Role of Aurora kinases in mitotic progression.

GSK-3β Signaling Pathway

Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.

Application Notes and Protocols for C-N Bond Formation with 5-Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in a multitude of biologically active compounds and approved pharmaceuticals. The selective functionalization of this heterocycle is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The formation of a carbon-nitrogen (C-N) bond at the 5-position of the pyrimidine ring is a particularly valuable transformation for introducing diverse amine functionalities. 5-Bromopyrimidine is a versatile and commercially available starting material for these crucial C-N coupling reactions.

This document provides detailed application notes and experimental protocols for the successful execution of C-N bond formation with 5-bromopyrimidines, with a primary focus on the widely employed Buchwald-Hartwig amination.

Key C-N Coupling Methodologies

The most prevalent and effective method for the amination of 5-bromopyrimidines is the palladium-catalyzed Buchwald-Hartwig reaction.[1][2] This cross-coupling reaction offers a broad substrate scope and generally proceeds under mild conditions.[1] An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed reaction.[3]

The general catalytic cycle for palladium-catalyzed C-N bond formation involves three key steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) catalyst, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired 5-aminopyrimidine product and regenerate the active Pd(0) catalyst.[4][5][6]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions in the Buchwald-Hartwig amination of 5-bromopyrimidines.[7] The following tables summarize representative reaction conditions.

Table 1: General Reaction Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidines

| Parameter | Recommended Conditions | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | Pre-catalysts like XPhos Pd G3 can offer more reliable generation of the active Pd(0) species.[8] |

| Ligand | XPhos, BINAP, Xantphos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and suppressing side reactions.[9][10] |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu often lead to faster reactions.[8] For base-sensitive substrates, weaker inorganic bases are recommended.[7][8] |

| Solvent | Toluene, 1,4-Dioxane, THF | Toluene and 1,4-dioxane are commonly used and effective.[4][8] THF may sometimes result in lower yields.[8] |

| Temperature | 80-120 °C | Higher temperatures may be necessary when using weaker bases.[7][8] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[8] |

Table 2: Troubleshooting Common Issues in the Buchwald-Hartwig Amination of 5-Bromopyrimidine

| Issue | Potential Cause | Troubleshooting Step |

| Low or No Conversion | Inactive Catalyst | Ensure high-quality, properly stored catalyst and ligand. Consider using a pre-catalyst.[8] |

| Insufficient Temperature | Incrementally increase the reaction temperature.[8] | |

| Impure Reagents/Solvents | Use anhydrous, degassed solvents and pure reagents. | |

| Significant Side Reactions | Hydrodehalogenation (replacement of Br with H) | Optimize the base (e.g., use a weaker or less hindered base).[8][9] Lower the reaction temperature.[8] Screen different phosphine ligands.[8] |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

-

5-Bromopyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]

-

Phosphine ligand (e.g., BINAP, 3 mol%)[7]

-

Base (e.g., NaOtBu, 1.4 equiv)[7]

-

Anhydrous, degassed solvent (e.g., Toluene)[7]

-

Inert atmosphere setup (Argon or Nitrogen)

-

Oven-dried glassware

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[8]

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the base, 5-bromopyrimidine, and the amine to the flask.[7][10]

-

Add the anhydrous, degassed solvent via syringe.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[4][7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Microwave-Assisted C-N Cross-Coupling

Microwave irradiation can be employed to accelerate reaction times and potentially improve yields.[11] Reaction conditions are often similar to conventional heating, but with significantly reduced reaction times.[12]

Mandatory Visualizations

Caption: General workflow for the Buchwald-Hartwig amination of 5-bromopyrimidine.

Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: Leveraging 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in nature, most notably as a fundamental component of DNA and RNA, underscores its biological significance. In drug design, the pyrimidine scaffold serves as a versatile template, offering multiple points for chemical modification to optimize pharmacological properties. The subject of this note, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine , is a particularly valuable building block for the synthesis of novel drug candidates, especially in the realm of kinase inhibitors for oncology.

The strategic placement of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the pyrimidine core to enhance target affinity and selectivity. The 2-(4-methylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable interactions with the target protein.

Application in Kinase Inhibitor Synthesis

Derivatives of 5-bromopyrimidine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold can be elaborated into potent inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.

Representative Biological Data

While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of various pyrimidine derivatives against relevant cancer cell lines and kinases. This data, derived from analogous compounds, illustrates the potential of this chemical class.

| Compound Class | Target Cell Line / Kinase | IC50 (µM) | Reference Compound |

| 2-(Phenylamino)pyrimidine Derivative | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | Brigatinib |

| 2,4-Di(arylamino)pyrimidine Derivative | EGFR-L858R/T790M | 0.033 | Osimertinib |

| 5-Bromo-pyrimidine Derivative | K562 (Bcr-Abl) | Potent Inhibition | Dasatinib |

| Indazol-Pyrimidine Derivative | MCF-7 (Breast Cancer) | 1.629 | Staurosporine |

| Indazol-Pyrimidine Derivative | A549 (Lung Cancer) | 2.305 | Staurosporine |

| Indazol-Pyrimidine Derivative | Caco2 (Colorectal Cancer) | 4.990 | Staurosporine |

Experimental Protocols